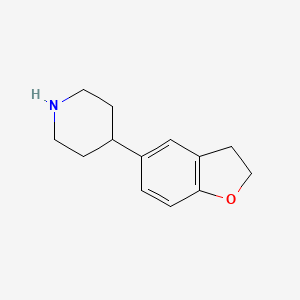

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is a chemical compound that features a benzofuran ring fused with a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis or microwave-assisted synthesis to achieve high yields and purity . These methods are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran and piperidine derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar biological activities.

Piperidine derivatives: Compounds like piperine and piperidine alkaloids, known for their pharmacological properties.

Uniqueness

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is unique due to its combined benzofuran and piperidine structure, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in scientific research and potential therapeutic applications .

Biological Activity

4-(2,3-Dihydro-1-benzofuran-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a benzofuran moiety, which is known for its diverse pharmacological properties. The unique structural characteristics of this compound contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activity, particularly in the following areas:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, indicating potential roles in mood regulation and cognitive functions.

- Antinociceptive Effects : Benzofuran derivatives have been evaluated for their antinociceptive properties, showing promise in pain relief models .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens, highlighting their potential in treating infections .

Neurotransmitter Interaction

Studies have shown that this compound may influence neurotransmitter systems. For instance, it has been suggested that it could modulate dopamine receptor activity, which is critical for managing neuropsychiatric disorders. A study indicated that similar benzofuran derivatives could significantly affect dopamine receptor signaling pathways .

Antinociceptive Studies

In investigations of antinociceptive properties, benzofuran derivatives were assessed using chemically induced pain models. These studies revealed that certain structural modifications could enhance pain-relieving effects. For example, compounds with specific substitutions on the benzofuran ring exhibited notable antinociceptive activity in hot plate tests .

Antimicrobial Properties

Research into the antimicrobial efficacy of related compounds has shown promising results against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural attributes. For instance, modifications on the piperidine ring can significantly enhance antibacterial activity .

Case Study 1: Antinociceptive Activity

A study involving various benzofuran derivatives demonstrated that specific modifications led to increased antinociceptive effects. The research utilized both the hot plate test and formalin-induced pain models to evaluate efficacy. The findings indicated that this compound derivatives showed significant inhibition of pain responses compared to control groups .

Case Study 2: Antimicrobial Efficacy

In a focused study on antimicrobial properties, several piperidine derivatives were synthesized and tested against common bacterial strains. Results indicated that certain structural features enhanced antimicrobial activity significantly. For instance, the presence of electron-withdrawing groups on the piperidine ring improved interaction with bacterial targets .

Comparative Table of Biological Activities

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)piperidine |

InChI |

InChI=1S/C13H17NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,9-10,14H,3-8H2 |

InChI Key |

AZLWTTVWXMJMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.